molecular formula C25H26N2O3S B8492105 Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(2-ethoxyethyl)-1H-pyrrol-2-yl)- CAS No. 101001-54-1

Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(2-ethoxyethyl)-1H-pyrrol-2-yl)-

Cat. No.: B8492105
CAS No.: 101001-54-1
M. Wt: 434.6 g/mol
InChI Key: JJOKTJKXQWIOAZ-UHFFFAOYSA-N
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Description

Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(2-ethoxyethyl)-1H-pyrrol-2-yl)- is a useful research compound. Its molecular formula is C25H26N2O3S and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(2-ethoxyethyl)-1H-pyrrol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(2-ethoxyethyl)-1H-pyrrol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101001-54-1

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

2-[1-(2-ethoxyethyl)pyrrol-2-yl]-4,5-bis(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C25H26N2O3S/c1-4-30-17-16-27-15-5-6-22(27)25-26-23(18-7-11-20(28-2)12-8-18)24(31-25)19-9-13-21(29-3)14-10-19/h5-15H,4,16-17H2,1-3H3

InChI Key

JJOKTJKXQWIOAZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5-Bis(4-methoxyphenyl)-2-(pyrrol-2-yl)thiazole obtained in the same manner as described in Reference Example 6 (1.81 g, 5 mmole), 2-bromoethyl ethyl ether (0.92 g, 6 mmole), and tetra-n-butylammonium bromide (0.16 g, 0.5 mmole) are refluxed in two phases of benzene (20 ml) and 50% aqueous sodium hydroxide (20 ml) for 4 hours. To the mixture are added water and benzene under ice-cooling, and the mixture is shaken. The benzene layer is taken, washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to remove the solvent. The residue is subjected to silica gel column chromatography (solvent, ethyl acetate:cyclohexane=1:20) and is recrystallized from n-hexane to give 4,5-bis(4-methoxyphenyl)-2-[1-(2-ethoxyethyl)pyrrol-2-yl]thiazole (0.96 g, yield: 44%).
[Compound]
Name
Example 6
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

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